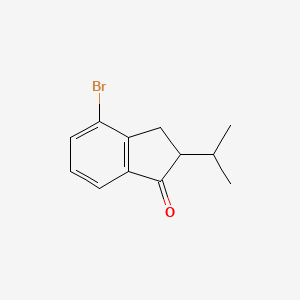

4-Bromo-2-isopropyl-1-indanone

Description

Properties

IUPAC Name |

4-bromo-2-propan-2-yl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO/c1-7(2)9-6-10-8(12(9)14)4-3-5-11(10)13/h3-5,7,9H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMQLWXVSZYABX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC2=C(C1=O)C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Structural Elucidation of a Key Synthetic Intermediate

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-isopropyl-1-indanone

4-Bromo-2-isopropyl-1-indanone is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis.[1] Its indanone core, a fused bicyclic structure, is a common scaffold in pharmacologically active molecules, while the bromine atom and isopropyl group provide reactive sites for further functionalization.[1][2] Accurate structural verification is paramount in drug development and fine chemical synthesis to ensure the integrity of subsequent reaction steps and the final product's identity.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic compounds.[3] It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.[4] This guide offers a comprehensive analysis of the ¹H NMR spectrum of 4-Bromo-2-isopropyl-1-indanone, presenting a predictive interpretation grounded in fundamental principles and supported by data from analogous structures. We will explore the expected chemical shifts, coupling patterns, and integration values, and provide a robust experimental protocol for acquiring a high-fidelity spectrum.

Predicted ¹H NMR Spectral Analysis of 4-Bromo-2-isopropyl-1-indanone

To interpret the ¹H NMR spectrum, we must first analyze the unique proton environments within the molecule. The structure of 4-Bromo-2-isopropyl-1-indanone presents several distinct sets of protons, each with a characteristic resonance signal.

Below is the molecular structure with protons labeled for discussion.

Caption: Molecular structure of 4-Bromo-2-isopropyl-1-indanone with non-equivalent protons labeled.

Aromatic Protons (H5, H6, H7)

The aromatic region of the spectrum, typically between 6.0-9.0 ppm, will show signals for the three protons on the benzene ring.[3]

-

H7: This proton is ortho to the electron-withdrawing carbonyl group, which will deshield it significantly, placing its signal the furthest downfield in the aromatic region. It is coupled to H6, so it will appear as a doublet (d) . Expected chemical shift: ~7.7-7.9 ppm.

-

H5: This proton is ortho to the bromine atom. Halogens are also electron-withdrawing and will deshield this proton. It is coupled to H6, resulting in a doublet (d) . Expected chemical shift: ~7.6-7.8 ppm.

-

H6: This proton is situated between H5 and H7. It will be split by both neighboring protons, appearing as a triplet (t) (or more accurately, a doublet of doublets that may appear as a triplet if the coupling constants are similar). Expected chemical shift: ~7.3-7.5 ppm.

Aliphatic Protons (Ha, Hb, Hc, Hd)

The aliphatic protons are located on the five-membered ring and the isopropyl group. Their signals will appear in the upfield region of the spectrum.

-

Methylene Protons (Ha, Hb): These two protons at the C3 position are diastereotopic because the adjacent C2 is a chiral center. Therefore, they are chemically non-equivalent and will have different chemical shifts and will couple to each other (geminal coupling). They are also both coupled to the methine proton Hc. This will result in two distinct signals, each appearing as a doublet of doublets (dd) . Their proximity to the aromatic ring places their shifts around 2.8-3.5 ppm.[5]

-

Isopropyl Methine Proton (Hc): This proton is at the C2 position, alpha to the carbonyl group, which strongly deshields it. It is coupled to the two methylene protons (Ha and Hb) and the six methyl protons (Hd). This complex coupling will likely result in a multiplet (m) . Expected chemical shift: ~2.6-3.0 ppm.

-

Isopropyl Methyl Protons (Hd): The two methyl groups of the isopropyl substituent are also diastereotopic due to the adjacent chiral center at C2. This can lead to two separate signals. Each methyl group's signal will be a doublet (d) due to coupling with the methine proton (Hc). These signals will be the most upfield in the spectrum. Expected chemical shift: ~0.8-1.2 ppm.

Tabular Summary of Predicted ¹H NMR Data

The predicted data for a spectrum recorded in CDCl₃ with TMS as the internal standard (0.0 ppm) is summarized below.[6]

| Proton Label | Integration | Multiplicity | Predicted δ (ppm) | Coupling Constant (J, Hz) |

| H7 | 1H | d | 7.7 – 7.9 | JH7-H6 ≈ 7-9 Hz (ortho) |

| H5 | 1H | d | 7.6 – 7.8 | JH5-H6 ≈ 7-9 Hz (ortho) |

| H6 | 1H | t or dd | 7.3 – 7.5 | JH6-H7 ≈ 7-9 Hz, JH6-H5 ≈ 7-9 Hz |

| Ha, Hb | 2H | 2 x dd | 2.8 – 3.5 | Jgeminal ≈ 15-18 Hz, Jvicinal ≈ 3-8 Hz |

| Hc | 1H | m | 2.6 – 3.0 | Multiplet |

| Hd, Hd' | 6H | 2 x d | 0.8 – 1.2 | JHc-Hd ≈ 7 Hz |

Experimental Protocol for ¹H NMR Spectrum Acquisition

A self-validating and reproducible protocol is essential for obtaining high-quality NMR data.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of high-purity 4-Bromo-2-isopropyl-1-indanone.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Add approximately 0.6-0.7 mL of CDCl₃ to the sample in a clean vial.

-

Internal Standard: The CDCl₃ should contain an internal standard, typically tetramethylsilane (TMS), at a concentration of 0.03-0.05% v/v. TMS provides the reference signal at 0.0 ppm.[6][7]

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If solubility is an issue, gentle warming or sonication may be applied.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Filtering (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool placed in the Pasteur pipette during transfer.

Instrument Setup and Data Acquisition (300-500 MHz Spectrometer)

-

Insertion and Locking: Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet. The instrument's software will lock onto the deuterium signal of the solvent (CDCl₃) to stabilize the magnetic field.

-

Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample. Poor shimming results in broad, distorted peaks.

-

Tuning and Matching: Tune and match the probe to the correct frequency for ¹H nuclei to ensure maximum signal-to-noise ratio.

-

Acquisition Parameters:

-

Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.

-

Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

-

Acquisition Time (aq): Set to 2-4 seconds for good resolution.

-

Data Processing and Interpretation Workflow

Sources

- 1. leapchem.com [leapchem.com]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. acdlabs.com [acdlabs.com]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. chemistry.utah.edu [chemistry.utah.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Characterization of 4-Bromo-2-isopropyl-1-indanone: A Technical Guide

Executive Summary & Structural Context[1][2][3][4][5][6]

The precise characterization of 4-Bromo-2-isopropyl-1-indanone (CAS: 15115-60-3) is critical in pharmaceutical development, particularly as an intermediate for bioactive scaffolds targeting neurological pathways.[1] This guide provides a rigorous framework for using Fourier Transform Infrared (FTIR) spectroscopy to validate the identity and purity of this compound.

Unlike simple aliphatic ketones, this molecule presents a complex vibrational landscape driven by the interplay of ring strain (cyclopentanone ring), conjugation (fused benzene ring), and steric hindrance (isopropyl group).

Structural Vibrational Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent "chromophores" (vibrational centers).

-

The Indanone Core: A bicyclic system where the carbonyl (C=O) is locked in a 5-membered ring fused to an aromatic system. This creates a "push-pull" effect on the carbonyl frequency: ring strain increases the wavenumber, while aromatic conjugation decreases it.

-

The Isopropyl Substituent (C2): Introduces strong aliphatic C-H stretching modes and a diagnostic "gem-dimethyl" doublet in the fingerprint region.

-

The Bromine Substituent (C4): An electron-withdrawing group (EWG) via induction, located at the peri-position relative to the carbonyl, potentially influencing the carbonyl environment through field effects and adding low-frequency C-Br stretching bands.

Experimental Methodology: ATR vs. Transmission

For rapid quality control (QC) of 4-Bromo-2-isopropyl-1-indanone (typically an orange-brown crystalline solid), Attenuated Total Reflectance (ATR) is the industry standard due to its reproducibility and minimal sample preparation.[1] However, Transmission (KBr pellet) remains the gold standard for resolving weak overtone bands or low-frequency halogen stretches.[1]

Protocol A: Diamond ATR (Recommended for QC)

-

Crystal: Single-bounce Diamond or ZnSe (Zinc Selenide).[1]

-

Parameters: 4 cm⁻¹ resolution, 32 scans.

-

Procedure:

-

Clean crystal with isopropanol; collect background.[1]

-

Place ~5 mg of sample on the crystal center.

-

Apply high pressure using the anvil clamp to ensure intimate contact (critical for solid powders to minimize air gaps).[1]

-

Validation: Check the absorbance of the C=O peak. If <0.1 A, pressure is insufficient.

-

Protocol B: KBr Pellet (Recommended for Structural Elucidation)

-

Matrix: Spectroscopic grade KBr (dried).

-

Ratio: 1:100 (1 mg sample to 100 mg KBr).

-

Procedure:

-

Grind sample and KBr in an agate mortar until a fine, uniform powder is achieved (avoids Christiansen effect/scattering).

-

Press at 8-10 tons for 2 minutes under vacuum.

-

Advantage: Allows clear observation of the C-Br stretch region (<600 cm⁻¹), which is often cut off by the lattice absorption of ATR crystals like ZnSe.

-

Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate spectroscopic method.

Caption: Decision matrix for selecting ATR versus KBr transmission modes based on analytical requirements.

Spectral Interpretation & Assignment

This section details the expected vibrational bands.[2][3][4][5][6] Note that precise wavenumbers may shift slightly (± 5 cm⁻¹) depending on crystal packing (polymorphism) and sample purity.[1]

A. The Functional Group Region (4000–1500 cm⁻¹)

The high-frequency region is dominated by the carbonyl and C-H stretches.

-

Carbonyl Stretch (C=O): 1710 – 1725 cm⁻¹ [1][7]

-

Mechanism:[8][9][10][11] The 1-indanone system places the ketone in a 5-membered ring.[1] A standard cyclopentanone absorbs near 1745 cm⁻¹.[1] However, conjugation with the benzene ring reduces the bond order, lowering the frequency.[12]

-

Observation: Expect a very strong, sharp band centered near 1715 cm⁻¹ .[1][7]

-

Diagnostic Value: If this band appears >1735 cm⁻¹, suspect ring opening or loss of conjugation. If broad, suspect residual moisture or degradation.[1]

-

-

C-H Stretching Region: 3100 – 2800 cm⁻¹ [1]

-

Aromatic C-H: Weak bands just above 3000 cm⁻¹ (3010–3060 cm⁻¹).[1]

-

Aliphatic C-H: Stronger bands below 3000 cm⁻¹ derived from the isopropyl group and the C2/C3 protons of the indanone ring.

-

B. The Fingerprint Region (1500–400 cm⁻¹)

This region contains the unique "barcode" of the molecule.

-

Aromatic Skeletal Modes: 1605, 1580, 1470 cm⁻¹

-

Characteristic "breathing" modes of the benzene ring.[1] The 4-bromo substitution often enhances the intensity of the ring bands due to the change in dipole moment.

-

-

Isopropyl "Gem-Dimethyl" Doublet: 1385 & 1365 cm⁻¹ [1]

-

C-Br Stretch: 550 – 650 cm⁻¹

Summary Table of Diagnostic Bands

| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Note |

| Aromatic C-H | Stretch | 3010 – 3060 | Weak | Indicates benzene ring |

| Aliphatic C-H | Stretch | 2850 – 2970 | Medium | Isopropyl + Indanone ring |

| Ketone (C=O) | Stretch | 1710 – 1725 | Very Strong | Conjugated 5-ring ketone |

| Aromatic C=C | Ring Stretch | 1605, 1580 | Medium | Skeletal vibrations |

| Gem-Dimethyl | Deformation | 1385 / 1365 | Medium | Diagnostic for Isopropyl |

| Aryl-Bromide | C-Br Stretch | 550 – 650 | Strong | Requires extended range |

Synthesis Monitoring & Troubleshooting

In a drug development context, IR is used to monitor the synthesis of 4-Bromo-2-isopropyl-1-indanone, often starting from 4-bromo-1-indanone (alkylation) or 4-bromo-2-isopropyl-cinnamic acid derivatives (cyclization).[1]

Reaction Monitoring Logic

-

Disappearance of Starting Material: If alkylating 4-bromo-1-indanone, watch for the change in the fingerprint region (1000-1400 cm⁻¹) as the C2 environment changes.[1]

-

Appearance of Product: The emergence of the 1385/1365 cm⁻¹ doublet confirms the successful installation of the isopropyl group.

Common Artifacts & Solutions

| Artifact | Spectral Appearance | Root Cause | Solution |

| Water Vapor | Noise/Spikes at 3500-4000 & 1400-1800 cm⁻¹ | Atmospheric humidity | Purge spectrometer with N₂; background subtraction.[1] |

| Christiansen Effect | Distorted, asymmetric peak shapes | Particle size ~ Wavelength | Grind KBr sample finer; switch to ATR.[1] |

| CO₂ Doublet | Sharp doublet at 2350 cm⁻¹ | Breathing near sample | Ignore; does not overlap with key bands.[1] |

| Broad C=O | Carbonyl width >20 cm⁻¹ | Amorphous/Wet sample | Dry sample; recrystallize to ensure sharp lattice modes.[1] |

Molecular Signaling Pathway (Diagrammatic)[6]

To visualize the vibrational coupling and structural logic described above, the following diagram maps the chemical structure to its spectral consequences.

Caption: Mapping structural moieties of 4-Bromo-2-isopropyl-1-indanone to specific IR spectral bands.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for assigning C=O and aromatic bands).

-

NIST Chemistry WebBook. (2025).[1] Infrared Spectra of Indanone Derivatives. National Institute of Standards and Technology.[1] Available at: [Link][1]

-

Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] (Reference for gem-dimethyl doublet assignment).

-

Specac Application Notes. (2023). ATR vs. KBr Pellets for Organic Powders. Available at: [Link][1]

Sources

- 1. 1-Indanone, 4-bromo- | C9H7BrO | CID 98713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Infrared Spectrometry [www2.chemistry.msu.edu]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Khan Academy [khanacademy.org]

- 8. researchgate.net [researchgate.net]

- 9. Indanone synthesis [organic-chemistry.org]

- 10. azom.com [azom.com]

- 11. youtube.com [youtube.com]

- 12. chem.pg.edu.pl [chem.pg.edu.pl]

A Comprehensive Technical Guide to the Stability and Storage of 4-Bromo-2-isopropyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-Bromo-2-isopropyl-1-indanone, a key intermediate in pharmaceutical and fine chemical synthesis. Understanding the chemical stability of this compound is paramount for ensuring its integrity, purity, and performance in downstream applications, thereby safeguarding the reproducibility of experimental results and the quality of final products.

Introduction to 4-Bromo-2-isopropyl-1-indanone: A Versatile Synthetic Building Block

4-Bromo-2-isopropyl-1-indanone is a halogenated aromatic ketone with a unique structural framework that makes it a valuable precursor in the synthesis of a wide range of biologically active molecules and complex organic structures.[1] Its indanone core provides a rigid scaffold, while the bromine atom and isopropyl group offer multiple points for chemical modification.[1] The reactivity of the carbonyl group and the bromine substituent allows for a variety of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and further functionalization of the indanone skeleton.[1] Given its role as a critical starting material, maintaining its chemical fidelity through appropriate storage and handling is of utmost importance.

Intrinsic Stability and Potential Degradation Pathways

While 4-Bromo-2-isopropyl-1-indanone is generally stable under normal conditions, its chemical structure, featuring an α-haloketone and a brominated aromatic ring, presents several potential degradation pathways under suboptimal storage or handling conditions.[2]

Hydrolytic Degradation

The presence of the bromine atom alpha to the carbonyl group makes the molecule susceptible to hydrolysis, particularly under basic or strongly acidic conditions. This can lead to the formation of the corresponding α-hydroxy-2-isopropyl-1-indanone. The rate of hydrolysis is dependent on pH, temperature, and the presence of nucleophiles.[3]

Thermal Decomposition

Elevated temperatures can induce thermal decomposition. For many brominated organic compounds, thermal stress can lead to the elimination of hydrogen bromide (HBr).[4] This process can be autocatalytic, as the generated HBr can further promote degradation.

Photodegradation

Aromatic ketones are known to be photosensitive. Exposure to light, particularly in the UV spectrum, can excite the carbonyl group, leading to the formation of radical species and subsequent degradation.[5] The carbon-bromine bond can also be susceptible to photolytic cleavage.

Oxidative Degradation

While the indanone ring itself is relatively stable to oxidation, the presence of the isopropyl group and the electron-rich aromatic ring could be susceptible to oxidative degradation in the presence of strong oxidizing agents.[6]

The following diagram illustrates the potential degradation pathways of 4-Bromo-2-isopropyl-1-indanone.

Caption: Potential degradation pathways of 4-Bromo-2-isopropyl-1-indanone.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of 4-Bromo-2-isopropyl-1-indanone, the following storage and handling protocols are recommended, based on safety data sheets and general best practices for chemical storage.[4][7][8]

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[7] | Minimizes the rate of potential thermal degradation and other chemical reactions. |

| Atmosphere | Store in a dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[7][9] | Prevents hydrolysis from atmospheric moisture and oxidation. |

| Light | Protect from light by storing in an opaque or amber container.[10] | Prevents photodegradation. |

| Container | Keep container tightly closed.[7] | Prevents ingress of moisture and oxygen, and sublimation of the compound. |

Incompatible Materials

To prevent hazardous reactions and degradation, 4-Bromo-2-isopropyl-1-indanone should be stored separately from the following classes of chemicals:[7]

-

Strong oxidizing agents: Can lead to vigorous and potentially explosive reactions.

-

Strong bases: Can promote hydrolysis and elimination reactions.

-

Strong reducing agents: May react with the ketone or the carbon-bromine bond.

Experimental Protocol: Accelerated Stability (Stress) Testing

To proactively identify potential degradation products and establish the intrinsic stability of 4-Bromo-2-isopropyl-1-indanone, a forced degradation or stress testing study is highly recommended.[8][11] This involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[12] The objective is to induce a small amount of degradation (typically 10-30%) to identify the primary degradation products.[11]

Objective

To evaluate the stability of 4-Bromo-2-isopropyl-1-indanone under various stress conditions and to identify potential degradation products.

Materials and Equipment

-

4-Bromo-2-isopropyl-1-indanone (single batch)

-

Forced degradation chambers/ovens with temperature and humidity control

-

Photostability chamber

-

pH meter

-

Analytical balance

-

HPLC with a suitable detector (e.g., UV-Vis or MS)

-

NMR spectrometer

-

Solvents for sample preparation (e.g., acetonitrile, water)

-

Acids (e.g., HCl) and bases (e.g., NaOH) for hydrolysis studies

-

Oxidizing agent (e.g., hydrogen peroxide)

Experimental Workflow

The following diagram outlines the workflow for the accelerated stability testing of 4-Bromo-2-isopropyl-1-indanone.

Caption: Workflow for accelerated stability testing.

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh samples of 4-Bromo-2-isopropyl-1-indanone for each stress condition and a control sample.

-

Stress Application:

-

Thermal Stress: Place samples in ovens at elevated temperatures (e.g., 10°C increments above the accelerated testing temperature, such as 50°C, 60°C).[8]

-

Humidity Stress: Expose samples to high humidity (e.g., 75% RH or greater) at an elevated temperature.[8]

-

Photolytic Stress: Expose samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Hydrolytic Stress: Dissolve or suspend the sample in acidic, basic, and neutral solutions and monitor for degradation over time.

-

Oxidative Stress: Treat the sample with an oxidizing agent (e.g., hydrogen peroxide) and monitor for degradation.

-

-

Time Points: Sample at appropriate time intervals (e.g., 0, 24, 48, 72 hours, or as needed to achieve target degradation).

-

Analysis:

-

At each time point, withdraw samples and quench the degradation process if necessary (e.g., by neutralization or cooling).

-

Analyze the samples by a stability-indicating HPLC method to determine the purity of the parent compound and the formation of any degradation products.

-

Use LC-MS to obtain mass information on the degradation products.

-

-

Characterization: If significant degradation is observed, isolate the major degradation products and characterize their structure using techniques such as NMR and high-resolution mass spectrometry.

Conclusion and Best Practices

The chemical integrity of 4-Bromo-2-isopropyl-1-indanone is critical for its successful application in research and development. Adherence to proper storage conditions—cool, dry, dark, and under an inert atmosphere—is essential to minimize degradation. Proactive stability assessment through stress testing provides invaluable insights into the compound's intrinsic stability and potential degradation pathways, enabling the development of robust analytical methods and ensuring the quality and reliability of this important synthetic intermediate.

References

-

Office of Environment, Health & Safety. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]

-

Cleveland State University. (2018, May). Practices for Proper Chemical Storage. Retrieved from [Link]

-

University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Chemical Handling and Storage. Retrieved from [Link]

- Billings, R. E., Sullivan, H. R., & McMahon, R. E. (1970). Oxidation of indan to indanol and indanone by the hepatic microsomal system. Biochemistry, 9(5), 1256–1260.

- World Health Organization. (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: forty-third report (Annex 2).

-

The Royal Society of Chemistry. (2015). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

- Numazawa, M., & Nagaoka, M. (1988). Stereoselective hydrolysis of 16 alpha-halo-17-keto steroids and long-range substitution effects on the hydrolysis of 16 alpha-bromo-17-ketones and 2 alpha-bromo-3-ketones. Journal of the Chemical Society, Perkin Transactions 1, (11), 3143-3147.

- Jammoul, A., George, C., & D'Anna, B. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics, 9(13), 4229-4237.

Sources

- 1. www3.paho.org [www3.paho.org]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective hydrolysis of 16 alpha-halo-17-keto steroids and long-range substitution effects on the hydrolysis of 16 alpha-bromo-17-ketones and 2 alpha-bromo-3-ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. acp.copernicus.org [acp.copernicus.org]

- 6. Oxidation of indan to indanol and indanone by the hepatic microsomal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. database.ich.org [database.ich.org]

- 12. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for the Development of 4-Bromo-2-isopropyl-1-indanone Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Therapeutic Potential of the Indanone Scaffold

The indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2][3] Its rigid framework provides a well-defined orientation for substituent groups, facilitating precise interactions with biological targets. Notably, the indanone moiety is a key component in drugs targeting neurodegenerative disorders, such as Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[2] The diverse biological activities of indanone derivatives, including anticancer, anti-inflammatory, and antimicrobial properties, underscore the value of this scaffold in drug discovery.[4][5]

This guide focuses on 4-Bromo-2-isopropyl-1-indanone, a versatile intermediate for the synthesis of novel indanone analogs. The presence of a bromine atom at the 4-position offers a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse chemical moieties.[6] The isopropyl group at the 2-position introduces a lipophilic substituent that can influence the compound's pharmacokinetic and pharmacodynamic properties. By systematically modifying this core structure, researchers can explore the structure-activity relationships (SAR) of novel indanone derivatives and identify promising candidates for further development.

These application notes provide a comprehensive overview of the synthesis of the parent compound, 4-Bromo-2-isopropyl-1-indanone, followed by detailed protocols for the development of a focused library of analogs through Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reactions. Furthermore, this document outlines the necessary characterization and purification techniques to ensure the identity and purity of the synthesized compounds.

I. Synthesis of the Parent Compound: 4-Bromo-2-isopropyl-1-indanone

The synthesis of 4-Bromo-2-isopropyl-1-indanone is a two-step process commencing with the intramolecular Friedel-Crafts acylation of a suitable precursor to form the indanone core, followed by the introduction of the isopropyl group at the 2-position.

Step 1: Synthesis of 4-Bromo-1-indanone via Intramolecular Friedel-Crafts Acylation

The foundational method for constructing the 1-indanone ring system is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[7][8] This electrophilic aromatic substitution reaction is typically promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a protic acid like polyphosphoric acid (PPA) or triflic acid.[7][9]

Reaction Scheme:

Caption: Intramolecular Friedel-Crafts acylation to form 4-Bromo-1-indanone.

Protocol 1: Synthesis of 4-Bromo-1-indanone [10]

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(2-bromophenyl)propanoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) or oxalyl chloride.

-

Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After completion, remove the excess thionyl chloride or oxalyl chloride under reduced pressure.

-

Friedel-Crafts Cyclization: Dissolve the crude acid chloride in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring it onto crushed ice with concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine, and dry over anhydrous sodium sulfate.[8]

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or recrystallization to afford 4-Bromo-1-indanone.

Step 2: α-Alkylation for the Synthesis of 4-Bromo-2-isopropyl-1-indanone

The introduction of the isopropyl group at the 2-position (α-position to the carbonyl) is achieved through an alkylation reaction. This involves the formation of an enolate from 4-Bromo-1-indanone, which then acts as a nucleophile to attack an isopropyl halide.[4]

Reaction Scheme:

Caption: α-Alkylation of 4-Bromo-1-indanone to introduce the isopropyl group.

Protocol 2: Synthesis of 4-Bromo-2-isopropyl-1-indanone

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-Bromo-1-indanone (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH) (1.1 eq), to the solution. Stir the mixture at this temperature for 30-60 minutes to ensure complete enolate formation.

-

Alkylation: Add 2-iodopropane or 2-bromopropane (1.2 eq) dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 4-Bromo-2-isopropyl-1-indanone.

II. Development of Analogs: Key Synthetic Transformations

The 4-bromo substituent on the indanone ring serves as a versatile handle for introducing a wide range of chemical diversity through palladium-catalyzed cross-coupling reactions.[6] Additionally, the carbonyl group at the 1-position can be targeted for nucleophilic additions.

A. Suzuki-Miyaura Coupling for the Synthesis of Aryl and Heteroaryl Analogs

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[11][12][13] This reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or boronic ester) with an organic halide.[13]

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for the synthesis of 4-aryl-2-isopropyl-1-indanone analogs.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine 4-Bromo-2-isopropyl-1-indanone (1.0 eq), the desired aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Add a suitable degassed solvent system, such as a mixture of toluene and water, or dioxane and water.

-

Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-2-isopropyl-1-indanone analog.

B. Buchwald-Hartwig Amination for the Synthesis of Nitrogen-Containing Analogs

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and amides.

Reaction Scheme:

Caption: Buchwald-Hartwig amination for the synthesis of nitrogen-containing analogs.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or potassium phosphate, 1.5-2.0 eq).

-

Add 4-Bromo-2-isopropyl-1-indanone (1.0 eq) and the desired amine (1.2-1.5 eq).

-

Add anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the reaction tube and heat to the required temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the residue by column chromatography on silica gel to obtain the desired 4-amino-2-isopropyl-1-indanone analog.

C. Grignard Reaction for Modification of the Carbonyl Group

The Grignard reaction is a fundamental organometallic reaction for the formation of carbon-carbon bonds.[14] Grignard reagents (R-MgX) are potent nucleophiles that readily add to the electrophilic carbon of a carbonyl group, such as the ketone in the 1-indanone scaffold, to form a tertiary alcohol upon acidic workup.[6][15][16]

Reaction Scheme:

Caption: Grignard reaction for the synthesis of tertiary alcohol analogs.

Protocol 5: General Procedure for Grignard Reaction

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 4-Bromo-2-isopropyl-1-indanone (1.0 eq) in anhydrous diethyl ether or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent (e.g., methylmagnesium bromide or phenylmagnesium bromide, 1.2-1.5 eq, as a solution in a suitable solvent) dropwise via a syringe or an addition funnel.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude tertiary alcohol by column chromatography on silica gel to afford the desired product.

III. Characterization and Analysis

Thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and structure. A combination of chromatographic and spectroscopic techniques should be employed.

A. Chromatographic Methods

-

Thin Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reaction progress and assessing the purity of the synthesized compounds. Use silica gel 60 F₂₅₄ plates and visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate or iodine).

-

Column Chromatography: This is the primary method for the purification of the crude reaction products. The choice of silica gel and the eluent system will depend on the polarity of the target compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the final purity assessment of the synthesized analogs. A reverse-phase C18 column with a gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid or formic acid) is a common choice.

B. Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.[17][18][19] The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure. For halogenated compounds, the characteristic isotopic pattern of bromine may be observable in high-resolution spectra.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns.[20][21][22][23] For compounds containing bromine, the mass spectrum will show a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[20][22][23]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the carbonyl (C=O) stretch of the indanone core (typically around 1700-1720 cm⁻¹).

Table 1: Expected Spectroscopic Data for 4-Bromo-2-isopropyl-1-indanone

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (3H, multiplet), Methine proton of isopropyl group (1H, multiplet), Methylene protons of indanone ring (2H, multiplet), Methyl protons of isopropyl group (6H, doublet of doublets or two doublets). |

| ¹³C NMR | Carbonyl carbon (~200 ppm), Aromatic carbons (including one attached to bromine), Aliphatic carbons of the indanone ring and the isopropyl group. |

| Mass Spec | Molecular ion peak (M⁺) and an M+2 peak of approximately equal intensity. |

| IR | Strong C=O stretch around 1710 cm⁻¹. |

IV. Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the synthesis and diversification of 4-Bromo-2-isopropyl-1-indanone. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and Grignard additions, allows for the creation of a diverse library of analogs with potential therapeutic applications. The indanone scaffold continues to be a fertile ground for drug discovery, and the exploration of novel derivatives based on the 4-Bromo-2-isopropyl-1-indanone core may lead to the identification of new lead compounds for a variety of diseases. Future work should focus on the biological evaluation of the synthesized analogs to establish structure-activity relationships and to identify promising candidates for further optimization and preclinical development.[24]

V. References

-

Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.

-

Sourcing 4-Bromo-1-indanone: A Guide for Pharmaceutical Manufacturers. (2026, January 17). LEAPChem Blog.

-

Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.

-

Organic Chemistry Portal. Indanone synthesis. [Link]

-

Understanding 4-Bromo-1-indanone: Properties and Chemical Synthesis Applications. (n.d.). LEAPChem Blog.

-

Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83–87.

-

Payne, L. G. (1979). U.S. Patent No. 4,166,131. Washington, DC: U.S. Patent and Trademark Office.

-

Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

-

LibreTexts Chemistry. Organic Compounds Containing Halogen Atoms. [Link]

-

Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate. (n.d.).

-

Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1039–1054.

-

Shah, Z. A., & Khan, M. R. (2015). Peshawaraquinone a Novel Naphthoquinone and a New Indanone from the stem of Heterophragma adenophyllum Seem. Records of Natural Products, 9(2), 246-251.

-

Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (2022). Malaysian Journal of Chemistry, 24(2), 1-9.

-

Ishihara, K., Kubota, M., & Yamamoto, H. (2001). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. Synlett, 2001(12), 1963-1965.

-

Khvostenko, V. I., & Furlei, I. I. (1974). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 43(1), 1-15.

-

Alimohammadi, F., et al. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. Bioorganic & Medicinal Chemistry, 34, 115960.

-

Organic Syntheses. 2-indanone. [Link]

-

Annapurna, P., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32569-32589.

-

Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 29107-29111.

-

Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.

-

Asymmetric Conjugate Addition of Grignard Reagents to Pyranones | Organic Letters. (2013). Organic Letters, 15(21), 5480-5483.

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Mass Spec 3f Halogenoalkanes - YouTube. (2020, July 6).

-

Clark, J. (2021). mass spectra - the M+2 peak. Chemguide.

-

Design, synthesis, and biological evaluation of (E)-2-benzylidene-1-indanones derivatized by bioisosteric replacement of aurones - ResearchGate. (n.d.).

-

Service, C. A., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah.

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Annapurna, P., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32569–32589.

-

Addition of Grignard reagents to ketones - YouTube. (2012, July 2).

-

The Suzuki Reaction. (2014, February 6).

-

Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

-

The molecule that gave the mass spectrum shown here contains a ha... - Pearson. (n.d.).

-

Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? (2015, May 18).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Friedel–Crafts Acylation [sigmaaldrich.com]

- 10. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. ocf.berkeley.edu [ocf.berkeley.edu]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. m.youtube.com [m.youtube.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. researchgate.net [researchgate.net]

- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 19. chemistry.utah.edu [chemistry.utah.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 24. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Products in the Synthesis of 4-Bromo-2-isopropyl-1-indanone

Welcome to the technical support center for the synthesis of 4-Bromo-2-isopropyl-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot the formation of side products during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize the yield and purity of your target compound.

The synthesis of 4-Bromo-2-isopropyl-1-indanone typically proceeds via an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(4-bromophenyl)-4-methylpentanoyl chloride. This process, while effective, can be prone to the formation of several side products. This guide provides a structured, question-and-answer-based approach to identify, minimize, and eliminate these impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Presence of an Isomeric Indanone Impurity

Q1: My post-reaction analysis (GC-MS, NMR) indicates the presence of a second indanone isomer in significant quantities. What is this impurity and why does it form?

A1: The most probable isomeric impurity is 6-Bromo-2-isopropyl-1-indanone . Its formation is a classic example of competitive regioselectivity in electrophilic aromatic substitution, specifically the intramolecular Friedel-Crafts acylation step.

-

Causality: The starting material for the cyclization is a substituted benzene ring with two groups: a bromine atom and the alkyl chain that will form the five-membered ring. The bromine is an ortho-, para-directing deactivator, while the alkyl group is an ortho-, para-directing activator. The acylium ion intermediate will preferentially attack the aromatic position that is most electronically enriched and sterically accessible.

-

Desired Pathway (Attack at C2): The formation of 4-Bromo-2-isopropyl-1-indanone results from the electrophilic attack at the carbon ortho to the alkyl chain and meta to the bromine.

-

Side Pathway (Attack at C6): The formation of 6-Bromo-2-isopropyl-1-indanone occurs from attack at the carbon para to the alkyl chain and ortho to the bromine. While the bromine is deactivating, its ortho-directing influence can still lead to the formation of this regioisomer.[1]

-

Troubleshooting Protocol:

-

Choice of Lewis Acid: The strength and steric bulk of the Lewis acid can influence the isomeric ratio. Experiment with milder Lewis acids such as ZnCl₂ or FeCl₃, as they can sometimes offer higher regioselectivity compared to the highly reactive AlCl₃.

-

Temperature Control: Lowering the reaction temperature (e.g., from room temperature to 0 °C or below) can enhance selectivity. Lower temperatures favor the thermodynamically more stable product, which is often the desired isomer due to reduced steric hindrance.

-

Solvent Effects: The polarity of the solvent can impact the stability of the intermediates and transition states. Non-polar solvents like dichloromethane or carbon disulfide are common. Consider evaluating a range of solvents to optimize the isomeric ratio.

Issue 2: Incomplete Reaction and Starting Material Carryover

Q2: I'm observing a significant amount of unreacted starting material, 3-(4-bromophenyl)-4-methylpentanoic acid or its acid chloride, in my crude product.

A2: Incomplete cyclization is a common issue in Friedel-Crafts acylations. This can be attributed to several factors related to the reaction conditions and reagent quality.

-

Causality: The intramolecular Friedel-Crafts acylation is a catalytic reaction that requires a sufficiently strong Lewis acid to generate the acylium ion electrophile.[2] Deactivation of the catalyst, insufficient reaction time, or low temperature can lead to an incomplete reaction. The bromine atom on the aromatic ring is a deactivating group, which makes the ring less nucleophilic and the cyclization more challenging compared to an unsubstituted ring.[3]

Troubleshooting Protocol:

-

Catalyst Loading: Ensure a stoichiometric amount of the Lewis acid (e.g., AlCl₃) is used, as it often forms a complex with the product ketone, rendering it inactive.[4]

-

Reagent Quality: Use freshly opened or purified Lewis acids. Anhydrous conditions are critical, as moisture will hydrolyze and deactivate the catalyst. The precursor acid chloride should be freshly prepared or purified to ensure high reactivity.

-

Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5] If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.

Issue 3: Formation of Dealkylated or Rearranged Byproducts

Q3: My mass spectrometry data suggests the presence of a compound with a lower molecular weight than the expected product, possibly indicating the loss of the isopropyl group.

A3: The presence of a dealkylated product, such as 4-Bromo-1-indanone , is a potential side reaction under harsh Friedel-Crafts conditions.

-

Causality: The isopropyl group, while generally stable, can be susceptible to cleavage (dealkylation) in the presence of strong Lewis acids and high temperatures. This is a known limitation of Friedel-Crafts alkylations, and the reverse reaction (dealkylation) can sometimes be observed in acylations under forcing conditions.[6]

Troubleshooting Protocol:

-

Milder Reaction Conditions: This is the most effective way to prevent dealkylation.

-

Use a less reactive Lewis acid.

-

Maintain the lowest possible reaction temperature that allows for efficient cyclization.

-

-

Controlled Addition of Reagents: Add the Lewis acid portion-wise to a cooled solution of the substrate to avoid localized overheating.

Visualizing the Reaction Pathways

To better understand the formation of the desired product and the primary regioisomeric impurity, the following reaction pathway is provided.

Caption: Formation of the desired product and its primary regioisomeric impurity.

Quantitative Data Summary

The following table provides a general overview of how reaction parameters can influence the product distribution. The exact ratios will be highly dependent on the specific experimental setup.

| Parameter | Condition | Expected Outcome on Product Purity |

| Lewis Acid | Strong (e.g., AlCl₃) | Higher reactivity, potentially lower regioselectivity. |

| Mild (e.g., FeCl₃, ZnCl₂) | Lower reactivity, potentially higher regioselectivity. | |

| Temperature | High (e.g., > 25 °C) | Faster reaction, increased risk of side products (regioisomer, dealkylation). |

| Low (e.g., 0 °C to -20 °C) | Slower reaction, generally improved selectivity. | |

| Reaction Time | Short | Risk of incomplete reaction. |

| Extended | May increase the formation of degradation products if conditions are harsh. |

Experimental Protocols for Purification

Should side products form, the following purification protocols can be employed.

Protocol 1: Flash Column Chromatography

This is a highly effective method for separating the desired product from its regioisomer and other impurities with different polarities.[5]

-

Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

-

Mobile Phase: A non-polar/polar solvent system is recommended. Start with a low polarity mixture (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity to elute the compounds.

-

The less polar regioisomer (6-Bromo-2-isopropyl-1-indanone) will typically elute before the more polar desired product (4-Bromo-2-isopropyl-1-indanone).

-

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.

-

Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds, particularly for removing smaller amounts of impurities.

-

Solvent Selection: Choose a solvent or a solvent pair in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include isopropanol, ethanol, or a mixture of hexane and ethyl acetate.

-

Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

-

Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the pure product.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and addressing impurities.

Caption: A logical workflow for troubleshooting impurities.

By systematically addressing these common issues, researchers can significantly improve the outcome of the 4-Bromo-2-isopropyl-1-indanone synthesis, ensuring a high-purity product for subsequent applications in drug discovery and development.

References

-

Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

-

Daya Chemistry. (2022, April 1). Mechanism of Cyclisation by Friedal crafts reaction [Video]. YouTube. Retrieved from [Link]

-

Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups. r/OrganicChemistry. Retrieved from [Link]

-

Sławiński, J., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 937-961. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Majnooni, S., et al. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2,3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. Retrieved from [Link]

-

Le, T. H. T., et al. (2015). Microwave-assisted intramolecular Friedel–Crafts acylation catalyzed by metal triflates in triflate-anion containing ionic liquids. RSC Advances, 5(29), 22533-22539. Retrieved from [Link]

- Google Patents. (n.d.). JPH1072397A - Production of 2-indanones.

-

da Silva, F. M., et al. (2019). Friedel-Crafts Reaction: Theoretical Study of the Mechanism of Benzene Alkylation with Isopropyl Chloride Catalyzed by AlCl3 and Al2Cl6. ACS Omega, 4(1), 2135-2143. Retrieved from [Link]

-

Zeroual, A., et al. (2015). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Moroccan Journal of Chemistry, 3(2), 356-360. Retrieved from [Link]

- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

-

Organic Syntheses. (n.d.). 2-indanone. Retrieved from [Link]

-

Góra-Marek, K., et al. (2019). Structure-Catalytic Properties Relationship in Friedel Crafts Alkylation Reaction for MCM-36-Type Zeolites Obtained by Isopropanol-Assisted Pillaring. Materials, 12(18), 2963. Retrieved from [Link]

-

IndiaMART. (n.d.). 2-Isopropyl-1-indanone CAS 53446-63-2. Retrieved from [Link]

-

Autech Industry Co., Limited. (n.d.). Understanding 4-Bromo-1-indanone: Properties and Chemical Synthesis Applications. Retrieved from [Link]

-

Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. reddit.com [reddit.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 6. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

purification challenges with 4-Bromo-2-isopropyl-1-indanone

Technical Support Center: 4-Bromo-2-isopropyl-1-indanone Purification

Status: Operational Role: Senior Application Scientist Topic: Purification & Isolation Protocols for LGD-4033 Intermediate (B-Ring Precursor)

Introduction: The "Mono-Selectivity" Bottleneck

You are likely working with 4-Bromo-2-isopropyl-1-indanone as a critical intermediate in the synthesis of the Selective Androgen Receptor Modulator (SARM), Ligandrol (LGD-4033) .[1]

The synthesis of this compound typically involves the enolate alkylation of 4-bromo-1-indanone.[1] The core technical challenge here is kinetic vs. thermodynamic control . The introduction of the first isopropyl group makes the remaining

-

Starting Material (SM): 4-Bromo-1-indanone (Under-alkylated).[1]

-

Product: 4-Bromo-2-isopropyl-1-indanone (Target).

-

Impurity: 4-Bromo-2,2-diisopropyl-1-indanone (Over-alkylated).[1]

This guide addresses the specific challenges of isolating the mono-alkylated product from this "statistical mixture."

Module 1: Chromatographic Separation (The "Bis" Impurity)

User Issue: "I see three spots on TLC. The top spot overlaps with my product, and I cannot get a clean separation."

Technical Diagnosis:

The "top spot" is the 2,2-diisopropyl impurity .[1] Because it lacks an acidic proton and has two lipophilic isopropyl groups, it is significantly more non-polar than your target.[1] Standard hexane/ethyl acetate gradients often compress these two spots because the

Troubleshooting Protocol: The "Low-Load" Strategy

To separate the bis-alkylated impurity, you must utilize the lipophilicity difference before the polarity difference takes over.[1]

Step-by-Step Optimization:

-

Stationary Phase: Use High-Performance Flash Silica (15–25 µm particle size).[1] Standard 40–63 µm silica often lacks the theoretical plates to resolve the mono from the bis at high loading.[1][2]

-

Mobile Phase Modification: Switch from Hexane/EtOAc to Toluene/Heptane or Dichloromethane (DCM)/Hexane .[1][2]

-

Why? Toluene provides

-

-

-

Gradient Profile:

Data Summary: Elution Order (Silica Gel)

| Species | Relative Polarity | Predicted | Elution Order |

| 2,2-Diisopropyl | Lowest (Most Lipophilic) | 0.65 | 1st (Front) |

| 2-Isopropyl (Target) | Medium | 0.55 | 2nd (Middle) |

| 4-Bromo-1-indanone | Highest (Most Polar) | 0.35 | 3rd (Tail) |

Module 2: Crystallization Challenges (The "Oiling Out" Phenomenon)

User Issue: "My product is a viscous yellow oil. Literature says it should be a solid.[1][2] Scratching the flask doesn't help."

Technical Diagnosis: 4-Bromo-2-isopropyl-1-indanone has a relatively low melting point compared to its non-alkylated parent.[1] Even small amounts (>5%) of the bis-impurity or residual solvent will depress the melting point below room temperature, causing "oiling out" (liquid-liquid phase separation) rather than nucleation.[1]

Troubleshooting Protocol: Controlled Nucleation

Prerequisite: Purity must be

-

Solvent System: Use a Methanol/Water or Ethanol/Water system.[1][2]

-

Avoid: Hexanes (Product is too soluble, even at

C).[1]

-

-

The "Cloud Point" Method:

-

Dissolve the oil in minimal warm Methanol (

C).[1][2] -

Add water dropwise with vigorous stirring until a persistent turbidity (cloudiness) appears.

-

CRITICAL STEP: Stop adding water.[1] Add 1-2 drops of Methanol to clear the solution back to transparent.[1]

-

Wrap the flask in foil (slow cooling) and let it reach room temperature undisturbed.

-

Transfer to

C fridge.

-

Visualizing the Purification Logic

Caption: Decision matrix for purifying 2-substituted indanones based on impurity load and physical state.

Module 3: Prevention & Process Logic

User Issue: "I keep getting racemization. The enantiomeric excess (ee) drops during workup."[1][2]

Technical Diagnosis:

The C2 proton in 4-Bromo-2-isopropyl-1-indanone is acidic (

Protocol:

-

Quench: Always quench the reaction into a slightly acidic buffer (e.g., 1M

or dilute acetic acid), never into water or NaOH.[1] -

Workup Speed: Keep the organic phase neutral. Wash with Brine, not Bicarbonate.[1]

-

Drying: Use

(neutral), avoid

References & Validated Sources

-

Ligandrol (LGD-4033) Synthesis Context:

-

Source: Basaria, S., et al.[1] "The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men."[1] Journals of Gerontology: Medical Sciences, 2013.[1]

-

Relevance: Establishes the biological context and the necessity for high purity in B-ring indanone intermediates.

-

-

Indanone Alkylation Methodologies:

-

General Purification of Lipophilic Aromatics:

-

Source: Still, W. C., Kahn, M., & Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution."[1] Journal of Organic Chemistry, 1978.[1]

-

Relevance: The foundational text for optimizing flash chromatography parameters (silica selection) for difficult separations like mono/bis-alkylated species.[1]

-

Sources

- 1. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]

- 2. Propane, 1-bromo-2-methyl- (CAS 78-77-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. EP0567953A1 - Process for the preparation of substituted indanones - Google Patents [patents.google.com]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. CN108329197A - A kind of preparation method of indanone compounds - Google Patents [patents.google.com]

Technical Support Center: 4-Bromo-2-isopropyl-1-indanone Production

Executive Summary & Process Logic

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering yield losses or purity issues during the scale-up of 4-Bromo-2-isopropyl-1-indanone .

This intermediate is a critical scaffold for various kinase inhibitors and agrochemicals. The presence of the C4-Bromine and the C2-Isopropyl group creates a specific synthetic conflict:

-

Steric Hindrance: The isopropyl group is bulky, making direct alkylation sluggish and prone to side reactions.

-

Chemoselectivity: The aryl-bromide bond is labile under standard hydrogenation conditions, complicating the reduction of precursors.

This guide moves beyond academic "gram-scale" methods (often direct alkylation using LDA/isopropyl iodide) which fail at kilogram scale due to poly-alkylation and elimination . We advocate for the Aldol Condensation-Reduction route for robust scale-up.

Process Workflow & Decision Matrix

The following diagram illustrates the two primary routes and the critical failure points we address in this guide.

Figure 1: Comparison of synthetic routes. Route A (Red) is prone to scale-up failure. Route B (Green) is the recommended industrial standard.

Troubleshooting Module: The Core Cyclization

Context: Converting 3-(2-bromophenyl)propanoic acid to 4-bromo-1-indanone.

Issue 1: "My reaction mixture turns into a solid block, breaking the stirrer."

Diagnosis: Improper handling of Polyphosphoric Acid (PPA) viscosity during the Friedel-Crafts cyclization. Root Cause: PPA is extremely viscous at room temperature. Adding the solid starting material too fast creates local "clumps" that do not dissolve, leading to a heterogeneous reaction and stalling the impeller.

Protocol for Correction:

-

Pre-heat PPA: Heat the PPA to 60–70°C before adding the substrate. Viscosity drops significantly at this range.

-

Melt or Dissolve Substrate: Do not add solid powder.

-

Option A: Melt the phenylpropanoic acid (if MP is low) and add as a liquid.

-

Option B (Better): Dissolve the substrate in a minimal amount of DCM (dichloromethane), add to PPA, and distill off the DCM as the temperature ramps up.

-

-

Alternative Reagent: For >10kg batches, switch to Eaton’s Reagent (7.7 wt%

in methanesulfonic acid). It has similar reactivity to PPA but significantly lower viscosity, allowing for standard impeller stirring.

Issue 2: "I am seeing 6-bromo-1-indanone isomers."

Diagnosis: Regioselectivity failure. Root Cause: This occurs if you are using 3-bromophenylpropanoic acid (meta-substituted) instead of 2-bromo (ortho-substituted).

-

Correction: Verify your starting material certificate of analysis (CoA).

-

2-Bromo precursor forces cyclization to the only open ortho-position, yielding exclusively 4-bromo-1-indanone.

-

3-Bromo precursor offers two cyclization sites, leading to a mixture of 5-bromo and 7-bromo isomers (often misidentified).

-

Note: If you require the 4-bromo isomer, you must start with the 2-bromo precursor.

-

Troubleshooting Module: Installing the Isopropyl Group

Context: Converting 4-bromo-1-indanone to the target 2-isopropyl derivative.

Issue 3: "Direct alkylation (NaH/iPr-I) yields <40% and a 'gem-dimethyl' impurity."

Diagnosis: Competitive Poly-alkylation and Elimination. Technical Insight:

-

The Trap: The isopropyl group is sterically hindered. The rate of alkylation (

) is slow compared to the rate of proton transfer. Once the mono-isopropyl product forms, it is more electron-rich (due to the alkyl group) and enolizes easily, reacting with any remaining methyl iodide (if used) or undergoing complex condensation. -

Elimination: Isopropyl iodide is a secondary halide. Under strong basic conditions (NaH, LDA) and heat, it undergoes E2 elimination to form propene gas, consuming your reagent and leaving unreacted starting material.

The Industrial Solution (Route B): Aldol Condensation Switch to a Knoevenagel/Aldol condensation with acetone. This method is self-limiting to mono-functionalization at the C2 position.

Step-by-Step Protocol:

-

Reagents: 4-bromo-1-indanone (1.0 equiv), Acetone (5.0 equiv, acts as solvent/reactant), Pyrrolidine (0.5 equiv) or NaOH (10%).

-

Conditions: Reflux for 4–6 hours.

-

Mechanism: Formation of the enamine (from acetone+pyrrolidine) followed by attack on the indanone, then dehydration.

-

Result: 4-bromo-2-isopropylidene-1-indanone (The "Enone").

-

Advantage: No poly-alkylation is possible. The double bond locks the position.

Troubleshooting Module: Selective Reduction

Context: Converting the Enone (isopropylidene) to the Product (isopropyl) without losing the Bromine.

Issue 4: "Hydrogenation with Pd/C removed my bromine atom."

Diagnosis: Hydrodehalogenation.

Root Cause: Palladium on Carbon (Pd/C) is excellent for reducing double bonds, but the Ar-Br bond is weak (~81 kcal/mol). In the presence of

Solution Matrix:

| Catalyst System | H2 Pressure | Selectivity (C=C vs Ar-Br) | Recommendation |

| Pd/C (Standard) | 1 atm | Poor (Debrominates) | ⛔ DO NOT USE |

| Pt/C (Sulfided) | 3-5 atm | Moderate | ⚠️ Risky |

| Wilkinson's Catalyst | 3-5 atm | Excellent | ✅ Gold Standard |

| NaBH4 + CoCl2 | N/A | Good | ✅ Cost-Effective |

Recommended Protocol (Wilkinson's Catalyst):

-

Catalyst:

(Wilkinson's Catalyst) - 0.5 to 1 mol%. -

Solvent: Benzene/Ethanol (1:1) or Toluene/Ethanol. Note: Solvent choice affects rate.

-

Conditions: 50°C, 3–5 bar

. -

Why it works: Rhodium complexes are highly sensitive to steric environment. They reduce the exocyclic double bond but are generally inert toward aryl halides under these mild conditions.

Alternative (Metal-Free-ish):

Use Sodium Borohydride (

Frequently Asked Questions (FAQ)

Q: Can I use 2-bromobenzyl bromide as a starting material instead of the acid? A: Yes, but it requires a different route (e.g., carbonylation or reaction with a malonate followed by decarboxylation). The Friedel-Crafts route from the propanoic acid is generally more atom-economical for this specific target.

Q: My final product is an oil, but I need a solid. How do I crystallize it? A: 4-Bromo-2-isopropyl-1-indanone has a low melting point.

-

Purification: If the purity is <95%, use silica gel chromatography (Hexane/EtOAc 95:5).

-

Crystallization: Try dissolving in minimal hot n-heptane or pentane and cooling to -20°C. Seeding is critical. If it oils out, your impurity profile (likely dimers) is too high; revert to chromatography.

Q: Is the 4-bromo-2-isopropyl-1-indanone light sensitive? A: Yes, alpha-substituted indanones can undergo photo-oxidation or radical dimerization at the benzylic position (C3) or alpha position (C2) upon prolonged exposure to UV. Store in amber glass under argon.

References

-

Friedel-Crafts Cyclization Kinetics

-

Alkylation Strategies

- Jardine, F. H. "The use of rhodium complexes in homogeneous catalysis." Progress in Inorganic Chemistry, 28, 63-202. (Wilkinson's Catalyst Selectivity).

-

Safety Data

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be accompanied by a rigorous Process Safety Management (PSM) review, specifically regarding the exotherms of Friedel-Crafts reactions and the handling of pressurized hydrogen.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes [organic-chemistry.org]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Ketones | lookchem [lookchem.com]

- 6. EP2722042A2 - Indanone derivatives, pharmaceutically acceptable salts or optical isomers thereof, preparation method for same, and pharmaceutical compositions containing same as active ingredient for preventing or treating viral diseases - Google Patents [patents.google.com]

- 7. leapchem.com [leapchem.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

alternative synthetic routes to 4-Bromo-2-isopropyl-1-indanone

Technical Support Center: Synthesis of 4-Bromo-2-isopropyl-1-indanone Ticket ID: IND-Br-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

You have requested technical assistance for the synthesis of 4-Bromo-2-isopropyl-1-indanone . This molecule features a deactivated aromatic ring (due to the electron-withdrawing carbonyl) and a steric bulk at the

Our technical assessment recommends two primary synthetic routes based on your scale and purity requirements:

-